13b-Hydroxy-1-one Epinastine
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Overview
Description
13b-Hydroxy-1-one Epinastine: is a derivative of Epinastine, a tetracyclic, non-sedating histamine H1 receptor antagonist. It is primarily used in scientific research and is known for its antihistaminic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
It is primarily produced for research purposes and is not widely manufactured on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
13b-Hydroxy-1-one Epinastine can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols .
Scientific Research Applications
13b-Hydroxy-1-one Epinastine is used in various scientific research applications, including:
Chemistry: Studying the reactivity and stability of tetracyclic compounds.
Biology: Investigating the compound’s effects on cellular processes.
Medicine: Exploring its potential as an antihistaminic agent.
Mechanism of Action
The mechanism of action of 13b-Hydroxy-1-one Epinastine involves its interaction with histamine H1 receptors. It stabilizes mast cells, preventing degranulation and the release of histamine. This action helps control allergic responses by inhibiting histamine binding to H1 and H2 receptors and preventing the release of proinflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Epinastine: The parent compound, known for its antihistaminic properties.
Cetirizine: Another non-sedating antihistamine.
Loratadine: A widely used antihistamine with similar properties
Uniqueness
13b-Hydroxy-1-one Epinastine is unique due to its specific tetracyclic structure and hydroxyl group, which may confer distinct reactivity and biological activity compared to other antihistamines .
Properties
Molecular Formula |
C16H13N3O2 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
3-amino-6-hydroxy-2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-5-one |
InChI |
InChI=1S/C16H13N3O2/c17-15-18-14(20)16(21)12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)19(15)16/h1-8,21H,9H2,(H2,17,18,20) |
InChI Key |
HGWDYWYUMAZBMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3(C(=O)N=C(N3C4=CC=CC=C41)N)O |
Origin of Product |
United States |
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